molecular formula C9H6OS2 B103561 3H-1,2-Dithiol-3-one, 5-phenyl- CAS No. 827-42-9

3H-1,2-Dithiol-3-one, 5-phenyl-

Cat. No. B103561
CAS RN: 827-42-9
M. Wt: 194.3 g/mol
InChI Key: ZCDDSVYFACNQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2-Dithiol-3-one, 5-phenyl- is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as phenyl-3,5-dithiocarbamoyl-2-sulfanylacetate and is a member of the dithiocarbamate family of compounds. It is a yellow crystalline powder that is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of 3H-1,2-Dithiol-3-one, 5-phenyl- is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3H-1,2-Dithiol-3-one, 5-phenyl- has various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. It has also been found to inhibit the activity of various proteins that are involved in cell growth and proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3H-1,2-Dithiol-3-one, 5-phenyl- in lab experiments is its high potency. This compound has been found to be effective at very low concentrations, which makes it a useful tool for researchers. However, one limitation of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.

Future Directions

There are many potential future directions for research involving 3H-1,2-Dithiol-3-one, 5-phenyl-. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the use of this compound in other areas of medicine, such as neurodegenerative diseases and inflammatory disorders. Additionally, there is ongoing research into the mechanism of action of this compound and how it can be optimized for use in scientific research.

Synthesis Methods

The synthesis of 3H-1,2-Dithiol-3-one, 5-phenyl- can be achieved through various methods. One common method involves the reaction of phenyl isothiocyanate with sodium sulfide in the presence of a reducing agent such as sodium borohydride. This method yields a high yield of the desired compound and is relatively easy to perform.

Scientific Research Applications

3H-1,2-Dithiol-3-one, 5-phenyl- has been found to have various potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to be effective in inhibiting the growth of various cancer cell lines.

properties

CAS RN

827-42-9

Product Name

3H-1,2-Dithiol-3-one, 5-phenyl-

Molecular Formula

C9H6OS2

Molecular Weight

194.3 g/mol

IUPAC Name

5-phenyldithiol-3-one

InChI

InChI=1S/C9H6OS2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H

InChI Key

ZCDDSVYFACNQAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)SS2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)SS2

Other CAS RN

827-42-9

Origin of Product

United States

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